NSC-45576 is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. Originally developed as part of a broader effort to identify novel anticancer agents, NSC-45576 has been characterized for its biological activity and mechanism of action. This compound is classified as a small molecule inhibitor and has been studied primarily for its effects on various cancer cell lines.
NSC-45576 was initially identified through the National Cancer Institute's drug discovery program, which aims to find new compounds with anticancer properties. It falls under the classification of small organic molecules and is often categorized as an anticancer agent due to its ability to inhibit tumor growth in preclinical studies. The compound's structure and activity suggest it may interact with specific cellular targets involved in cancer progression.
The synthesis of NSC-45576 typically involves multi-step organic reactions, beginning with readily available precursors. The synthetic route generally includes:
The synthetic pathway can be optimized based on yield and purity, often utilizing techniques such as high-performance liquid chromatography (HPLC) for monitoring reaction progress and assessing product purity.
The molecular structure of NSC-45576 can be represented as follows:
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are often utilized to confirm the molecular structure and integrity of NSC-45576 during synthesis.
NSC-45576 undergoes several chemical reactions that are crucial for its biological activity:
Kinetic studies may reveal the rate at which NSC-45576 interacts with its target, providing insights into its efficacy as an inhibitor.
NSC-45576 exerts its effects primarily through the inhibition of specific signaling pathways involved in cell proliferation and survival. The proposed mechanism includes:
Experimental data from cell viability assays demonstrate that NSC-45576 effectively reduces tumor cell growth in vitro, supporting its role as a potential anticancer agent.
Relevant analyses, including thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), can provide further insights into the thermal stability and phase transitions of NSC-45576.
NSC-45576 has been investigated for various applications, primarily in cancer research. Its potential uses include:
This review systematically examines the synthetic small molecule NSC-45576 (Chemical Abstracts Service registry number 1414586-62-1), focusing on its chemical identity, mechanism of action, and experimental applications. The scope encompasses its established role as: (1) a selective inhibitor of exchange proteins directly activated by cAMP (Epac) with an IC₅₀ of 1.7 μM [1] [8], (2) an antagonist of endoribonucleases within the XendoU family implicated in viral replication [4], and (3) a pharmacological tool for dissecting cAMP-mediated signaling pathways in respiratory and cellular physiology [6]. The analysis specifically excludes therapeutic formulations, clinical safety profiles, and dosage optimization data.
NSC-45576 demonstrates:
NSC-45576 is an azo-naphthalene sulfonate derivative with the IUPAC name (E)-5-((2-hydroxynaphthalen-1-yl)diazenyl)naphthalene-2-sulfonic acid. Key identifiers:
O=S(=O)(O)C1=CC=C2C(/N=N/C3=C(O)C=CC4=CC=CC=C34)=CC=CC2=C1
[2] The structure features a diazenyl (–N=N–) linker bridging hydroxynaphthalene and naphthalene sulfonic acid moieties, enabling π-π stacking and ionic interactions with target proteins.
Table 1: Physicochemical Properties of NSC-45576
Property | Value | Experimental Conditions |
---|---|---|
Molecular weight | 378.41 g/mol | - |
Purity | >98% (HPLC) | Commercial batches [1] |
Solubility | 10 mM in DMSO | 25°C [1] |
Storage stability | 12 months at –20°C | Solid powder [1] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1